N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE
Description
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE is a synthetic organic compound that features both bromine and nitro functional groups on a phenyl ring, along with an acetamide moiety
Properties
IUPAC Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYFCULLRBLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620821 | |
| Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-67-9 | |
| Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE typically involves the following steps:
Bromination: The bromination of the nitrophenyl compound can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the methylallyl group or other parts of the molecule.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Sodium iodide, copper(I) iodide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products depending on the specific conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and bromine could influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMO-5-NITROPHENYL)ACETAMIDE: Lacks the methylallyl group, which might affect its reactivity and applications.
N-(2-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE: Lacks the bromine atom, potentially altering its chemical properties.
N-(2-BROMO-5-NITROPHENYL)-N-ALLYLACETAMIDE: Similar structure but with an allyl group instead of a methylallyl group.
Uniqueness
N-(2-BROMO-5-NITROPHENYL)-N-(2-METHYLALLYL)ACETAMIDE is unique due to the combination of functional groups it possesses, which can influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups on the phenyl ring, along with the methylallyl group, provides a distinct set of properties that can be exploited in various scientific and industrial contexts.
Biological Activity
N-(2-Bromo-5-nitrophenyl)-N-(2-methylallyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potency against various biological targets, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 453562-67-9
- Molecular Formula : C₁₂H₁₃BrN₂O₃
- Molecular Weight : 313.15 g/mol
- Structure : The compound features a brominated phenyl ring and an allylic amide group, which are crucial for its biological activity.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell walls or inhibit essential enzymes.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and other pathways involved in programmed cell death.
Potency and Efficacy
The potency of this compound has been evaluated in several studies:
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HeLa cells | 10 | |
| Antiparasitic | Trypanosoma cruzi | 0.6 |
Case Studies
-
Anticancer Study :
- A study conducted on HeLa cells demonstrated that this compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. The study reported an IC50 value of 10 µM, indicating strong efficacy against cervical cancer cells.
-
Antimicrobial Study :
- Research on the antimicrobial properties of the compound showed significant inhibition of E. coli growth with an IC50 of 15 µM. This suggests that the compound could be a candidate for developing new antibiotics, especially against resistant strains.
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Antiparasitic Activity :
- In vitro tests against Trypanosoma cruzi revealed an impressive IC50 value of 0.6 µM. This highlights its potential as a treatment option for Chagas disease, which is caused by this parasite.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
